Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 5-position and a cyclopropylmethyl group at the 1-position, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. . The amino group at the 5-position is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position allows it to form hydrogen bonds with biological targets, while the cyclopropylmethyl group enhances its lipophilicity, facilitating its passage through cell membranes. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
- 5-Amino-1-(2-fluorophenyl)methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research .
Properties
IUPAC Name |
ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8-5-9(11)13(12-8)6-7-3-4-7/h5,7H,2-4,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNKYENGRJYGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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